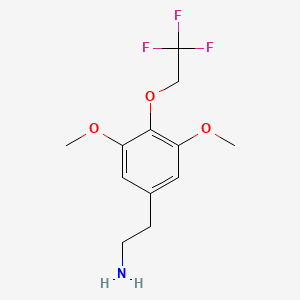

4-(2,2,2-Trifluoroethoxy)-3,5-dimethoxyphenethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,2,2-Trifluoroethoxy)-3,5-dimethoxyphenethylamine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects. TFMPP has been found to have potential therapeutic applications, but it also has limitations for use in lab experiments.

Scientific Research Applications

Organic Electronics and Conductive Polymers

2-(3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl)ethanamine: (abbreviated as TMT) has been studied for its potential use in organic electronics. Researchers have synthesized and characterized TMT-based polymers through solid-state oxidative polymerization. These polymers exhibit interesting properties, including conductivity, thermal stability, and crystallinity . Further exploration in this area could lead to applications in flexible displays, sensors, and energy storage devices.

Peptide Synthesis

The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is derived from TMT. It serves as a reagent for activating carboxylic acids in both solution and solid-phase peptide synthesis . Peptide synthesis is crucial in drug discovery and biochemistry research.

Chemical Reagents

2-Chloro-4,6-dimethoxy-1,3,5-triazine: is another derivative of TMT. It plays a pivotal role in the synthesis of various compounds, including bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. This reagent is used in chemical transformations and functional group modifications .

Anti-Obesity Drug Development

In a recent study, researchers discovered that a compound related to TMT—5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one —showed promise as an anti-obesity agent. It reduced lipid accumulation by up-regulating specific cellular pathways, making it a potential candidate for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Coordination Chemistry

4’- (3,5-Dimethoxy-4-propargyloxyphenyl)-2,2’6’,2"-terpyridine: is synthesized from TMT. It is used in coordination chemistry, where ligands like this play a crucial role in forming metal complexes. These complexes find applications in catalysis, materials science, and biological studies .

Mechanism of Action

Target of Action

Similar compounds have demonstrated inhibitory activity against α-amylase and α-glucosidase .

Mode of Action

It’s suggested that similar compounds may improve affinity and efficiency compared to a standard drug .

Biochemical Pathways

It’s suggested that similar compounds may interact with the kinase’s binding pocket and have interactions with VEGFR-2 .

Pharmacokinetics

Similar compounds have been evaluated using in vitro and in vivo biological models .

Result of Action

Similar compounds have shown potential anticancer and antidiabetic properties .

Action Environment

Similar compounds have been studied in lab conditions at room temperature .

properties

IUPAC Name |

2-[3,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO3/c1-17-9-5-8(3-4-16)6-10(18-2)11(9)19-7-12(13,14)15/h5-6H,3-4,7,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULYKOEWFMASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(F)(F)F)OC)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethoxy)-3,5-dimethoxyphenethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)

![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)

![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)

![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)